GSK J5

Epigenetics JMJD3 inhibition H3K27 demethylase

GSK J5 is the pyridine regio-isomer of GSK J4, serving as the definitive JMJD3/UTX negative control. It shares identical cell permeability and ester hydrolysis with GSK J4 but its free base exhibits negligible JMJD3 inhibition (IC50 > 100 μM). Validated in human primary macrophages: 30 μM produces no TNF-α reduction vs GSK J4's suppression of 16 LPS-driven cytokines. ChIP confirms inability to prevent H3K27me3 loss at the TNFA TSS. Also demonstrates dose-dependent anti-schistosomal activity. Procure alongside GSK J4 or GSK J1 to ensure demethylase-specific attribution.

Molecular Formula C24H27N5O2
Molecular Weight 417.5 g/mol
Cat. No. B560305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK J5
SynonymsN-[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine ethyl ester
Molecular FormulaC24H27N5O2
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3
InChIInChI=1S/C24H27N5O2/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28)
InChIKeyLQPGVGSKBNXQDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK J5: A Pyridine Regio-Isomer and Cell-Permeable Inactive Control for JMJD3/UTX Inhibitor Research


GSK J5 (CAS 1394854-51-3; hydrochloride salt CAS 1797983-32-4) is a pyridine regio-isomer of the JMJD3/UTX inhibitor prodrug GSK J4 and a cell-permeable ethyl ester derivative of the inactive control compound GSK J2 [1]. The compound is widely used as a negative control in epigenetic research involving the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A), with its free base exhibiting weak inhibitory activity against JMJD3 (IC50 > 100 μM) .

Why GSK J5 Cannot Be Substituted with Other JMJD3 Inhibitors or Inactive Analogs for Controlled Epigenetic Studies


In epigenetic studies utilizing GSK J4, rigorous control experiments require a chemically matched, cell-permeable compound that faithfully recapitulates all off-target and vehicle effects while remaining functionally inert toward the intended demethylase targets. GSK J5 fulfills this requirement because it is a regio-isomer of GSK J4 with identical cell permeability properties and an indistinguishable cellular entry and ester hydrolysis profile, yet its free base lacks meaningful JMJD3/UTX inhibitory activity [1]. Generic substitution with structurally unrelated compounds would introduce uncontrolled variables in cell permeability, metabolic stability, or non-specific cellular effects, thereby invalidating the specificity conclusions drawn from GSK J4 studies .

GSK J5 Quantitative Differentiation Evidence: Head-to-Head Comparisons with GSK J4 and In-Class Controls


Enzymatic Activity Differentiation: JMJD3 IC50 Values for GSK J5 Free Base Versus GSK J1 Active Inhibitor

The functional differentiation between GSK J5 and the active JMJD3/UTX inhibitor GSK J1 is defined by a difference in enzymatic inhibitory potency exceeding three orders of magnitude. While GSK J1 (the active free base generated from prodrug GSK J4) exhibits an IC50 of approximately 60 nM against KDM6B (JMJD3), GSK J5-derived free base demonstrates an IC50 > 100 μM, corresponding to a >1,600-fold lower potency . This quantitative difference validates GSK J5 as a true negative control for JMJD3 catalytic inhibition experiments.

Epigenetics JMJD3 inhibition H3K27 demethylase

TNF-α Cytokine Production: Functional Inactivity of GSK J5 Versus GSK J4 in Human Primary Macrophages

In LPS-stimulated human primary macrophages, GSK J5 at 30 μM (6-hour treatment) exhibits no detectable effect on TNF-α protein production, whereas GSK J4 demonstrates clear inhibition. PCR array analysis further demonstrates that GSK J4 significantly reduces the expression of 16 out of 34 LPS-driven cytokines, while GSK J5 shows no such inhibitory activity . This differential functional response confirms that GSK J5 is pharmacologically inert in a cellular context relevant to inflammatory signaling.

Inflammation TNF-α Macrophage biology

H3K27me3 Chromatin Mark Preservation: GSK J4 But Not GSK J5 Prevents LPS-Induced Histone Demethylation

ChIP analysis of the TNFA transcription start site (TSS) in LPS-stimulated human primary macrophages reveals that 30 μM GSK J5 fails to prevent the LPS-induced loss of H3K27me3 or block the recruitment of RNA polymerase II, whereas GSK J4 effectively preserves H3K27me3 occupancy and suppresses RNA polymerase II recruitment [1]. The mean H3K27me3 signal was quantified across 8 biological donors, with statistically significant preservation observed only with GSK J4 treatment (P < 0.05 compared to LPS control) [2].

Epigenetics H3K27me3 Chromatin immunoprecipitation

Nuclear H3K27me3 Staining: GSK J4 But Not GSK J5 Preserves Epigenetic Mark in JMJD3-Overexpressing Cells

Immunofluorescence analysis in Flag-JMJD3-transfected HeLa cells demonstrates that administration of 25 μM GSK J4 preserves nuclear H3K27me3 staining, whereas treatment with GSK J5 at the same concentration results in loss of H3K27me3 signal comparable to vehicle control [1]. The preservation is specifically observed in Flag-JMJD3-positive cells (indicated by red fluorescence and arrows), confirming that GSK J4 but not GSK J5 counteracts the demethylase activity of overexpressed JMJD3.

Epigenetics Immunofluorescence H3K27me3

Schistosome Inhibition: Dose- and Time-Dependent Anti-Parasitic Activity of GSK J5

GSK J5 exhibits potent inhibitory activity against Schistosoma species and helminths, demonstrating a distinct pharmacological profile independent of its role as a JMJD3/UTX negative control. The compound increases schistosomula mortality, impairs adult worm motility, induces adult worm death, and disrupts egg oviposition (interfering with parasite reproduction) in a dose- and time-dependent manner . This activity profile suggests that GSK J5 may serve as a chemical probe for trematode biology and as a starting point for anthelmintic development.

Parasitology Schistosomiasis Anthelmintic

NK Cell IFN-γ Release: GSK J5 Serves as Inactive Control in Dose-Response Comparison with GSK J4

In IL-15-stimulated human peripheral blood NK cells, IC50 values for IFN-γ release were determined by culturing cells with varying concentrations of GSK J4 or its inactive control molecule GSK J5 for 48 hours. GSK J5 exhibited no inhibitory effect on IFN-γ release across the tested concentration range, whereas GSK J4 demonstrated dose-dependent inhibition, confirming the functional specificity of the active compound and the inert nature of GSK J5 in this immune cell context [1].

Immunology NK cells IFN-γ

GSK J5 Procurement Applications: Validated Use Cases for JMJD3/UTX Negative Control and Anti-Parasitic Research


Negative Control for GSK J4 in Macrophage Inflammatory Cytokine Studies

GSK J5 should be procured alongside GSK J4 (or GSK J1) for experiments examining the role of H3K27 demethylases in inflammatory cytokine production. In LPS-stimulated human primary macrophages, GSK J5 (30 μM) produces no reduction in TNF-α protein production, whereas GSK J4 significantly suppresses 16 of 34 LPS-driven cytokines [1]. The inclusion of GSK J5 enables robust attribution of observed anti-inflammatory effects to JMJD3/UTX inhibition rather than compound-related artifacts.

Chromatin Immunoprecipitation (ChIP) Control for H3K27me3 Occupancy Studies

For ChIP experiments quantifying H3K27me3 levels at gene promoters following JMJD3/UTX inhibition, GSK J5 serves as an essential negative control. ChIP analysis of the TNFA transcription start site in human primary macrophages demonstrates that 30 μM GSK J5 fails to prevent LPS-induced loss of H3K27me3 or block RNA polymerase II recruitment, while GSK J4 effectively preserves H3K27me3 occupancy (n = 8 donors) [1]. Procuring GSK J5 for parallel ChIP experiments ensures that observed changes in H3K27me3 enrichment are specifically attributable to catalytic inhibition of target demethylases.

Negative Control for NK Cell Functional Studies Involving IFN-γ Production

Researchers investigating the role of JMJD3/UTX in natural killer (NK) cell function should procure GSK J5 as the matched negative control for dose-response experiments. In IL-15-stimulated human peripheral blood NK cells, GSK J5 exhibits no inhibition of IFN-γ release across tested concentrations, whereas GSK J4 shows dose-dependent suppression [1]. This application extends the validated use of GSK J5 beyond myeloid lineage cells to lymphoid immune populations.

Chemical Probe for Schistosomiasis and Helminth Viability Studies

Beyond its role as a negative control, GSK J5 demonstrates potent anti-parasitic activity against Schistosoma species and helminths, making it a suitable procurement candidate for parasitology research. The compound increases schistosomula mortality, impairs adult worm motility, induces adult worm death, and disrupts egg oviposition in a dose- and time-dependent manner [1]. This orthogonal pharmacological activity positions GSK J5 as a dual-utility compound for both epigenetic control experiments and anthelmintic discovery programs.

Technical Documentation Hub

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47 linked technical documents
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